molecular formula C10H11FO2 B100559 1-(2-Fluoro-4-methoxyphenyl)propan-2-one CAS No. 16817-46-2

1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Cat. No.: B100559
CAS No.: 16817-46-2
M. Wt: 182.19 g/mol
InChI Key: HQDQGPIMYFNCCH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2. It is a fluorinated aromatic ketone, often used as a building block in organic synthesis. The compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium fluoride (NaF) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 1-(2-fluoro-4-methoxyphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone moiety can undergo nucleophilic addition reactions, forming intermediates that participate in further biochemical processes.

Comparison with Similar Compounds

1-(2-Fluoro-4-methoxyphenyl)propan-2-one can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)propan-2-one: Lacks the fluoro group, resulting in different reactivity and properties.

    1-(2-Methoxyphenyl)propan-2-one: Similar structure but without the fluoro group, affecting its chemical behavior.

    1-(2-Fluoro-4-hydroxyphenyl)propan-2-one: The presence of a hydroxy group instead of a methoxy group alters its reactivity and applications.

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQGPIMYFNCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618598
Record name 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-46-2
Record name 1-(2-Fluoro-4-methoxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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